5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
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Overview
Description
5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyrazolo-pyrimidine ring system. The presence of methyl groups at the 5 and 6 positions of the pyrazolo ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine with butyllithium (BuLi), followed by electrophilic addition . This reaction generates a carbanion intermediate, which then undergoes cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand for various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for the translocator protein (18 kDa) (TSPO), which is involved in mitochondrial function and apoptosis . The binding of the compound to TSPO can modulate mitochondrial activity and induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison
5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of methyl groups at the 5 and 6 positions. This structural feature enhances its stability and biological activity compared to other similar compounds . Additionally, its ability to interact with TSPO distinguishes it from other pyrazolo-pyrimidine derivatives.
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C8H9N3O/c1-5-4-11-7(9-6(5)2)3-8(12)10-11/h3-4H,1-2H3,(H,10,12) |
InChI Key |
AZFQSAGPPPGKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC(=O)N2)N=C1C |
Origin of Product |
United States |
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